molecular formula C10H20S B13221307 2-Tert-butylcyclohexane-1-thiol

2-Tert-butylcyclohexane-1-thiol

Cat. No.: B13221307
M. Wt: 172.33 g/mol
InChI Key: QDEFMCLGCSVRLN-UHFFFAOYSA-N
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Description

2-Tert-butylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, where a tert-butyl group and a thiol group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylcyclohexane-1-thiol typically involves the following steps:

    Formation of tert-butylcyclohexane: This can be achieved by the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Introduction of the thiol group: The thiol group can be introduced by reacting tert-butylcyclohexane with thiolating agents like thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk alkylation: Using large reactors for the alkylation of cyclohexane with tert-butyl chloride.

    Thiol introduction: Utilizing continuous flow reactors for the thiolation step to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and bases are commonly used.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-Tert-butylcyclohexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-thiol: Lacks the tert-butyl group, making it less sterically hindered.

    2-Tert-butylcyclohexanol: Contains a hydroxyl group instead of a thiol group.

    2-Tert-butylcyclohexanone: Contains a carbonyl group instead of a thiol group.

Uniqueness

2-Tert-butylcyclohexane-1-thiol is unique due to the presence of both the tert-butyl and thiol groups, which confer distinct chemical properties and reactivity. The steric hindrance provided by the tert-butyl group and the reactivity of the thiol group make it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

2-tert-butylcyclohexane-1-thiol

InChI

InChI=1S/C10H20S/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3

InChI Key

QDEFMCLGCSVRLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1S

Origin of Product

United States

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